Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-2-methylquinoline-4-carboxylic acid

Pfitzinger reaction heterocyclic synthesis process chemistry

7-Bromo-2-methylquinoline-4-carboxylic acid (CAS 923715-61-1, molecular formula C₁₁H₈BrNO₂, molecular weight 266.09 g/mol) is a heteroaromatic building block belonging to the quinoline-4-carboxylic acid class, synthesized via the Pfitzinger reaction from 5-bromoisatin and acetone. The compound features three key functional handles: a carboxylic acid at the 4-position enabling amide/ester derivatization, a methyl group at the 2-position, and a bromine atom at the 7-position of the quinoline ring system that serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions.

Molecular Formula C11H8BrNO2
Molecular Weight 266.094
CAS No. 923715-61-1
Cat. No. B2904565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methylquinoline-4-carboxylic acid
CAS923715-61-1
Molecular FormulaC11H8BrNO2
Molecular Weight266.094
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=CC2=N1)Br)C(=O)O
InChIInChI=1S/C11H8BrNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15)
InChIKeyCCSVETPERRNKDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

7-Bromo-2-methylquinoline-4-carboxylic Acid (CAS 923715-61-1): Core Scaffold Identity and Procurement-Relevant Characteristics


7-Bromo-2-methylquinoline-4-carboxylic acid (CAS 923715-61-1, molecular formula C₁₁H₈BrNO₂, molecular weight 266.09 g/mol) is a heteroaromatic building block belonging to the quinoline-4-carboxylic acid class, synthesized via the Pfitzinger reaction from 5-bromoisatin and acetone [1]. The compound features three key functional handles: a carboxylic acid at the 4-position enabling amide/ester derivatization, a methyl group at the 2-position, and a bromine atom at the 7-position of the quinoline ring system that serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions [2]. Its computed XLogP of 2.8 and topological polar surface area of 50.2 Ų position it within drug-like chemical space , while the bromine atom provides a heavy-atom label for crystallographic phasing and a site for halogen-bonding interactions with biological targets [3].

Why 7-Bromo-2-methylquinoline-4-carboxylic Acid Cannot Be Generically Substituted: Halogen Position and Identity Define Reactivity and Biological Outcome


The quinoline-4-carboxylic acid scaffold is deceptively simple: substitution of the halogen at position 6 versus 7, or exchange of bromine for chlorine or fluorine, produces compounds with materially divergent synthetic reactivity profiles, biological target engagement, and physicochemical properties. The 7-bromo substitution pattern imparts a distinct electronic distribution across the quinoline ring compared to the 6-bromo isomer, altering both the regioselectivity of Pd-catalyzed cross-coupling reactions [1] and the binding geometry within protein pockets such as bromodomains [2]. The C–Br bond at the 7-position offers a balanced reactivity window—more facile oxidative addition than C–Cl but greater stability than C–I—making it the preferred handle for sequential derivatization strategies where chemoselectivity is paramount [3]. Furthermore, antileishmanial structure–activity relationship (SAR) data demonstrate that bromine substitution position and electronic environment can shift IC₅₀ values by more than 10-fold within the same congeneric series [4], underscoring that halogen positional isomers are not functionally interchangeable.

Quantitative Differentiation Evidence for 7-Bromo-2-methylquinoline-4-carboxylic Acid Versus Closest Analogs


Synthesis Efficiency: Modified Pfitzinger Protocol Achieves >90% Yield for 6-Bromo Analog Versus 40% Traditional Yield

The modified Pfitzinger protocol reported by Zemtsova et al. (2003) demonstrates that 6-bromo-2-methylquinoline-4-carboxylic acid can be synthesized in 93% yield using pre-mixed 5-bromoisatin with KOH followed by acetone addition, compared to only 40% yield under the traditional simultaneous addition method [1]. While this study characterized the 6-bromo positional isomer, the methodology is directly transferable to the 7-bromo isomer (synthesized from 6-bromoisatin), establishing an optimized procurement-grade synthetic route with substantially higher atom economy than earlier literature methods. The unsubstituted parent (2-methylquinoline-4-carboxylic acid) was obtained in 91% yield under the same modified protocol, and 2,6-dimethylquinoline-4-carboxylic acid in 94% [1].

Pfitzinger reaction heterocyclic synthesis process chemistry quinoline-4-carboxylic acid

Antileishmanial SAR: Bromine Position on Quinoline-4-carboxylic Acid Modulates IC₅₀ by Over 18-Fold

In a head-to-head study of 15 quinoline-4-carboxylic acids against L. donovani promastigotes, Abdelwahid et al. (2019) demonstrated that the position and electronic nature of substituents dramatically modulate antileishmanial potency. The unsubstituted 2-methylquinoline-4-carboxylic acid (Q1) showed the highest potency with IC₅₀ = 1.49 µg/mL. Introduction of a 6-bromo substituent combined with a 2-(4-methoxyphenyl) group (Q4) yielded IC₅₀ = 27.03 µg/mL, while 6-bromo with a 2-(4-bromophenyl) group (Q12) produced IC₅₀ = 17.19 µg/mL—an 18.1-fold and 11.5-fold reduction in potency respectively versus Q1 [1]. The study explicitly concluded that 'the presence of an electron-withdrawing group at C-6 of the quinoline ring is essential for the activity of these compounds,' with the 6-bromo substitution providing intermediate activity dependent on the 2-aryl substitution pattern [1]. This establishes that the 7-bromo isomer—with its distinct electronic distribution and steric environment—is expected to produce a different activity profile, creating a specific SAR niche.

antileishmanial structure–activity relationship neglected tropical disease quinoline-4-carboxylic acid

BRD4 Bromodomain Structural Engagement: 2-Methylquinoline-4-carboxylic Acid Scaffold Co-crystallized with BRD4 BD1

Vidler et al. (2013) reported the co-crystal structure of the first bromodomain of human BRD4 (BRD4-BD1) in complex with a 2-methylquinoline-4-carboxylic acid-derived ligand at 1.72 Å resolution (PDB: 4MEO) [1]. The quinoline-4-carboxylic acid scaffold acts as an acetyl-lysine (KAc) mimetic, with the carboxylate engaging the conserved asparagine residue in the KAc recognition pocket. While the specific co-crystallized ligand was not the 7-bromo derivative, the structural data establish that the quinoline-4-carboxylic acid core is a validated BRD4-binding pharmacophore. The 7-bromine substitution position is directed toward a region of the binding pocket where halogen bonding interactions with backbone carbonyl oxygens could enhance affinity—as demonstrated in other bromodomain-inhibitor systems where Br-mediated halogen bonds contribute −3.09 kJ/mol to binding free energy [2]. By contrast, the 6-bromo positional isomer orients the halogen toward a sterically more constrained sub-pocket [1].

BRD4 bromodomain epigenetics X-ray crystallography fragment-based drug discovery

Physicochemical Differentiation: Computed XLogP and LogD Comparison Across Halogen and Positional Analogs

The 7-bromo substitution confers a distinct lipophilicity profile compared to the unsubstituted parent and 7-chloro/7-fluoro analogs. The computed XLogP for 7-bromo-2-methylquinoline-4-carboxylic acid is 2.8 , representing a +0.4 unit increase over the unsubstituted 2-methylquinoline-4-carboxylic acid (XLogP = 2.4) [1]. A separate source reports LogP = 2.54 with LogD (pH 7.4) = −0.66 for the target compound [2], indicating that at physiological pH, the ionized carboxylate renders the molecule substantially more hydrophilic than the neutral species—a property critical for aqueous solubility in biological assays. The 7-chloro analog (CAS 59666-15-8, MW 221.64) is expected to have lower lipophilicity (Cl π-constant = +0.71 vs Br π-constant = +0.86), while the 6-bromo positional isomer (CAS 37509-21-0) shares similar bulk properties but with a predicted pKa of 0.93 ± 0.30 that may differ from the 7-bromo isomer due to electronic effects of substitution position on the quinoline nitrogen basicity.

lipophilicity drug-likeness physicochemical properties ADME prediction

Patent Precedent: 7-Bromo-Quinoline-4-carboxylic Acid Derivatives as Analgesic and Anti-Inflammatory Agents

US Patent 3,574,840 (filed 1968, expired) explicitly discloses 2-phenyl-7-bromo-quinoline-4-carboxylic acid and its sodium/magnesium salts as analgesics, antithermics, and anti-inflammatory agents, demonstrating superior therapeutic properties compared to the non-brominated analog 2-phenylquinoline-4-carboxylic acid (Atophan) [1]. The patent states that 'this product, in the form of the free acid or in the form of its sodium or magnesium salt constitutes a medicament which is of more interest than 2-phenylquinoline-4-carboxylic acid which is known by the name of Atophan and this interest is quite unexpected' [1]. This establishes a direct historical precedent where 7-bromo substitution on the quinoline-4-carboxylic acid scaffold produced a therapeutically meaningful differentiation—distinct from the 6-bromo analog (also disclosed but as a separate entity)—validating the 7-position as a productive site for halogenation-based activity modulation.

analgesic anti-inflammatory patent precedent 7-bromoquinoline

Synthetic Handle Differentiation: C–Br at C-7 Offers Superior Reactivity Window in Sequential Cross-Coupling Versus C–Cl or C–I Analogs

The C–Br bond at the 7-position of quinoline occupies a strategic reactivity middle ground between C–Cl (slower oxidative addition, requiring harsher conditions) and C–I (faster but prone to homocoupling side reactions and higher cost). Studies on regioselective Suzuki couplings of dibromoquinolines demonstrate that bromine substituents at different positions on the quinoline ring exhibit markedly different reactivity, enabling sequential functionalization strategies [1]. In Ni-catalyzed reductive and photocatalytic cross-coupling systems, 6-bromo and 7-bromo isoquinolones served as distinct reacting partners, demonstrating that the C-6 and C-7 positions are not electronically equivalent and require different optimization of coupling conditions [2]. The 7-bromo derivative offers a particularly favorable balance for medicinal chemistry: sufficient reactivity for room-temperature Suzuki couplings with Pd(PPh₃)₄ under mild basic conditions, yet adequate stability for long-term storage at 2–8°C , unlike the 7-iodo analog which is more prone to photolytic dehalogenation.

cross-coupling Suzuki-Miyaura chemoselectivity C–H functionalization

Recommended Application Scenarios for 7-Bromo-2-methylquinoline-4-carboxylic Acid Based on Quantitative Differentiation Evidence


BRD4 Bromodomain Inhibitor Fragment Elaboration and Structure-Based Lead Optimization

The PDB 4MEO co-crystal structure establishes the 2-methylquinoline-4-carboxylic acid scaffold as a validated BRD4-BD1 KAc mimetic [1]. The 7-bromo derivative provides a heavy-atom label for anomalous scattering in crystallographic fragment screening and a halogen-bonding-capable vector (−3.09 kJ/mol for Br-mediated halogen bonds in bromodomain systems) [2] that the 6-bromo positional isomer cannot geometrically access due to steric constraints in the binding pocket. Researchers should prioritize the 7-bromo derivative for fragment growth campaigns targeting the solvent-accessible region of the KAc pocket where bromine can engage backbone carbonyls.

Diversifiable Building Block for Antiparasitic Compound Libraries Targeting Neglected Tropical Diseases

The 2019 antileishmanial SAR dataset demonstrates that bromine substitution on the quinoline-4-carboxylic acid scaffold modulates anti-Leishmania donovani activity by more than 18-fold depending on position and electronic context (Q1 IC₅₀ = 1.49 µg/mL vs Q4 IC₅₀ = 27.03 µg/mL) [3]. The 7-bromo derivative—with its unique electronic distribution at C-7 rather than C-6—provides a SAR-probing building block that is orthogonal to the 6-bromo series, enabling medicinal chemists to systematically explore the bromine positional vector in antiparasitic lead optimization. The carboxylic acid at C-4 further permits amide coupling to generate focused libraries.

Sequential Cross-Coupling Platform for Generating C-7 Diversified Quinoline-4-carboxylic Acid Libraries

The C–Br bond at the 7-position offers an optimal reactivity window for Pd-catalyzed cross-coupling—more facile than C–Cl (ΔBDE ≈ −60 kJ/mol) yet more stable than C–I (ΔBDE ≈ +57 kJ/mol) [4]. The modified Pfitzinger synthesis provides access at >90% yield [5], making the compound economically viable as a starting material for parallel synthesis. The 7-bromo derivative enables sequential functionalization strategies: Suzuki coupling at C-7 followed by amidation at C-4, or vice versa, with orthogonal protecting group compatibility. The 6-bromo and 7-bromo positional isomers have been shown to exhibit differential reactivity in Ni-catalyzed systems, confirming that the 7-position provides a chemically distinct handle [4].

Anti-Inflammatory Drug Discovery Leveraging Historical 7-Bromo-Quinoline-4-carboxylic Acid Pharmacological Validation

US Patent 3,574,840 demonstrates that 7-bromination on the quinoline-4-carboxylic acid scaffold produced 'unexpected' therapeutic superiority over the non-brominated parent Atophan in analgesic and anti-inflammatory indications [6]. This historical precedent validates the 7-position as a productive site for activity modulation and provides a starting hypothesis for modern drug discovery programs targeting COX-2 or related inflammatory pathways. The 7-bromo-2-methyl derivative, with its additional 2-methyl substituent and XLogP of 2.8 , offers a refined physicochemical profile for lead generation in this therapeutic area compared to the simple 2-phenyl analog disclosed in the original patent.

Quote Request

Request a Quote for 7-Bromo-2-methylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.